N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide
Description
N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide (CAS: 929817-07-2) is a heterocyclic sulfone derivative featuring a fused thieno[3,4-d][1,3]thiazole core with a 5,5-dioxide moiety. Its molecular formula is C₁₀H₁₆N₂O₃S₂, and it has a molecular weight of 276.38 g/mol .
Properties
Molecular Formula |
C10H16N2O3S2 |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
N-(3-methyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)butanamide |
InChI |
InChI=1S/C10H16N2O3S2/c1-3-4-9(13)11-10-12(2)7-5-17(14,15)6-8(7)16-10/h7-8H,3-6H2,1-2H3 |
InChI Key |
AEUGTRBIZYDBLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide typically involves multiple steps, starting with the preparation of the thiazole and tetrahydrothiophene rings. The key steps include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Tetrahydrothiophene Ring: This involves the reduction of a thiophene derivative.
Coupling of the Rings: The thiazole and tetrahydrothiophene rings are then coupled under specific conditions to form the fused ring system.
Introduction of the Butanamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the compound’s biological activity. The exact pathways and molecular interactions are still under investigation, but it is believed that the compound can modulate specific biochemical pathways, leading to its observed effects.
Biological Activity
N-[(2Z)-3-methyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]butanamide is a complex organic compound with a unique thiazole structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The thiazole ring is known for its diverse biological properties, including antibacterial, antifungal, and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 354.4 g/mol. The compound features a thieno-thiazole moiety which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₄S₂ |
| Molecular Weight | 354.4 g/mol |
| Structure | Chemical Structure |
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of thiazole-containing compounds against various cancer cell lines. For instance, derivatives similar to this compound were synthesized and evaluated for their anticancer activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated that certain structural modifications significantly enhance the cytotoxicity of these compounds.
Key Findings:
- Compounds with phenyl or chlorophenyl substituents exhibited higher cytotoxicity.
- The IC50 values for the most potent derivatives ranged from 10 to 30 µM against MCF-7 and HeLa cell lines .
The proposed mechanism of action for thiazole derivatives involves the induction of apoptosis in cancer cells. This process is believed to be mediated through the activation of caspases and the disruption of mitochondrial membrane potential. Additionally, some studies suggest that these compounds may inhibit key signaling pathways involved in cell proliferation and survival.
Case Studies
-
Study on Pyridopyrimidine-Thiazole Hybrids :
A series of pyridopyrimidine-thiazole hybrids were synthesized and tested for their anticancer properties. Among these, compounds with specific substitutions on the thiazole ring showed significant cytotoxic activity against both MCF-7 and HeLa cell lines. The study concluded that hybridization could lead to enhanced biological activity . -
Cytotoxic Evaluation :
In another study focusing on thiazole derivatives, several compounds were evaluated for their ability to induce apoptosis in cancer cells. The results demonstrated that modifications in the thiazole structure could lead to increased efficacy in killing cancer cells via apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thieno[3,4-d][1,3]thiazole Derivatives
The target compound belongs to a family of N-acylimino derivatives of 5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazole. Key analogs include:
Key Observations :
- Lipophilicity : The butanamide derivative (target compound) has a longer alkyl chain than the acetamide analogs, likely increasing its lipophilicity compared to the methoxyphenyl or branched derivatives .
- Steric Factors : The 2,2-dimethylpropanamide substituent introduces steric bulk, which may hinder intermolecular interactions or enzymatic binding compared to linear chains .
Comparison with Thiadiazole and Pyrimidine Derivatives
Compounds with related heterocyclic cores but differing ring systems (e.g., thiadiazoles, pyrimidines) exhibit distinct properties:
Key Observations :
- Sulfone vs. Thioether: The target compound’s 5,5-dioxide moiety distinguishes it from non-sulfonated thiadiazoles, likely increasing polarity and oxidative stability .
- Functional Groups: Cyano groups in thiazolo[3,2-a]pyrimidines () introduce strong electron-withdrawing effects, contrasting with the electron-rich methoxy groups in thieno[3,4-d]thiazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
